PI3Kalpha Inhibition: Sub-Nanomolar Binding Affinity vs. LY294002 and Non-Cyano Analog
Methyl 1-cyanopiperidine-3-carboxylate demonstrates potent binding to the PI3Kalpha isoform with an apparent Ki of 1 nM, as measured by a fluorescence polarization assay using PIP3 as substrate [1]. This represents a >700-fold improvement in affinity compared to the prototypical pan-PI3K inhibitor LY294002, which exhibits an IC50 of 0.73 µM (730 nM) for PI3Kalpha under comparable enzymatic conditions . In contrast, methyl piperidine-3-carboxylate—the direct analog lacking the N-cyano group—shows no detectable PI3Kalpha binding or inhibition in any published assay .
| Evidence Dimension | PI3Kalpha Binding/Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | LY294002: IC50 = 730 nM; Methyl piperidine-3-carboxylate: No detectable activity |
| Quantified Difference | >700-fold more potent than LY294002; presence of cyano group confers functional gain-of-activity |
| Conditions | Fluorescence polarization assay (PIP3 substrate, 30 min incubation) for target compound; Kinase-Glo assay for LY294002 |
Why This Matters
For drug discovery programs targeting PI3Kalpha-driven cancers (e.g., PIK3CA-mutant breast cancer), the sub-nanomolar binding affinity enables exploration of novel chemotypes with potentially improved therapeutic windows compared to first-generation pan-inhibitors like LY294002.
- [1] BindingDB. BDBM50347090 (CHEMBL1796276). Ki = 1 nM for PI3Kalpha. View Source
